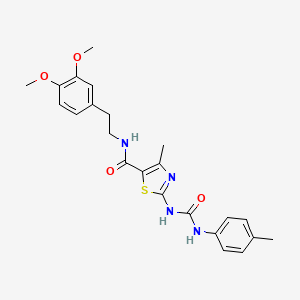![molecular formula C9H10N4O3 B2783444 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid CAS No. 923216-53-9](/img/structure/B2783444.png)
3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid” is a chemical compound with the molecular formula C9H10N4O3 . The systematic name of this compound is 3- (1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo [3,4-d]pyrimidin-5-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position and a propanoic acid group at the 5-position . The molecular weight of this compound is approximately 394.427 Da .Physical And Chemical Properties Analysis
This compound has a density of approximately 1.4±0.1 g/cm3, a molar refractivity of 107.9±0.5 cm3, and a polar surface area of 100 Å2 . It also has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Applications De Recherche Scientifique
3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid has been studied for its potential to act as a drug target. It has been used in a variety of scientific research applications, including the development of drugs to treat cancer, cardiovascular diseases, and other conditions. This compound has also been studied for its potential to act as an anti-inflammatory agent and an antioxidant. Additionally, it has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in drug metabolism. It may also act as an inhibitor of other enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent and an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have anti-inflammatory and antioxidant effects. Additionally, it has been studied for its potential to act as an inhibitor of enzymes involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid in laboratory experiments include its availability, its relatively low cost, and its ability to act as an inhibitor of enzymes involved in drug metabolism. The limitations of using this compound in laboratory experiments include its potential toxicity and the fact that the mechanism of action is not well understood.
Orientations Futures
For 3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid research include further exploration of its potential to act as an anti-inflammatory agent and an antioxidant, as well as its potential to act as an inhibitor of enzymes involved in drug metabolism. Additionally, further research into its potential toxicity and the mechanism of action of this compound is needed. Finally, further research into its potential to be used as a drug target is also needed.
Méthodes De Synthèse
3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid can be synthesized by a variety of methods. The most common method is the reaction of 1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid with an alkyl halide, such as bromoethane or chloroethane. This reaction yields a this compound ester, which can then be hydrolyzed to the free acid. Other methods for synthesizing this compound include the reaction of an alkyl halide with an amide or anhydride, or the reaction of an alkyl halide with an anhydride or an amide.
Propriétés
IUPAC Name |
3-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-8-6(4-11-12)9(16)13(5-10-8)3-2-7(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJOYJSCZWPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

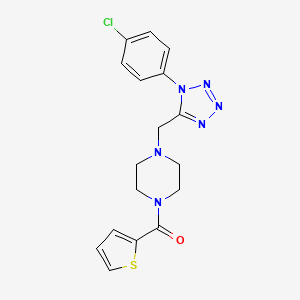
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)

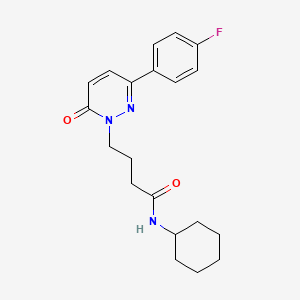
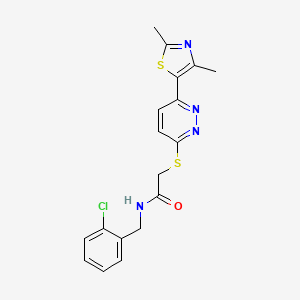

![N-[cyano(oxolan-3-yl)methyl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2783371.png)
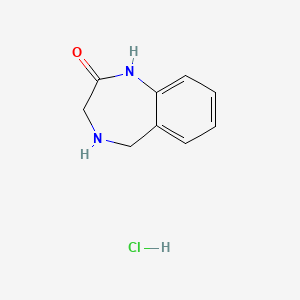
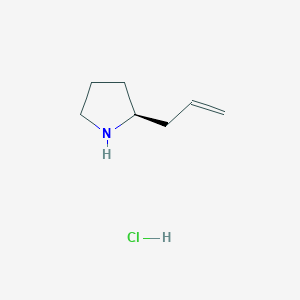
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)
![4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2783378.png)
![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2783381.png)
